cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester
Description
CAS No. 81056-10-2 cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester is a bicyclic compound featuring a strained cyclopropane ring fused to a 3,5-dioxa-oxepane system. The ethyl ester group at position 8 enhances its stability and modulates reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The stereochemical designation (cis,trans,trans) reflects the spatial arrangement of substituents around the bicyclic core, which influences its physicochemical properties and synthetic utility .
Commercially, this compound is supplied by multiple vendors, including Alfa Chemistry (USA), Suzhou Health Chemicals (China), and SAGECHEM (China), highlighting its industrial relevance .
Properties
CAS No. |
81056-10-2 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
ethyl (1S,7R)-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(10)8-6-3-11-5-12-4-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
OWIYPKUIIQGCMK-DHBOJHSNSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1COCOC2 |
Canonical SMILES |
CCOC(=O)C1C2C1COCOC2 |
Origin of Product |
United States |
Preparation Methods
Gold(I)-Catalyzed Cascade Cyclization of Dienynes
One of the most prominent methods for synthesizing bicyclo[5.1.0]octane derivatives, including cis,trans,trans-3,5-dioxa variants, involves gold(I)-catalyzed cascade cyclization of dienyne precursors bearing intramolecular nucleophiles such as hydroxyl or carboxylic acid groups.
Procedure : Dienynes with specific alkene configurations (E or Z) are treated with gold(I) catalysts such as [(JohnPhos)Au(MeCN)]SbF6 in dichloromethane at room temperature. The reaction proceeds rapidly, often within minutes, to yield bicyclic products with high stereoselectivity.
-
- (E)-configured dienynes predominantly yield trans-fused bicyclo[5.1.0]octane systems.
- (Z)-configured dienynes tend to produce mixtures of isomers, including cis-fused bicyclic compounds.
Yields and Selectivity : Yields for these cyclizations range typically from 45% to 50% for the desired bicyclic products, with minor by-products such as substituted naphthalenes formed in smaller amounts (~14%).
Mechanistic Insights : Density Functional Theory (DFT) calculations have been employed to rationalize the stereoselectivity and the formation of trans-fused bicyclo[5.1.0]octanes, highlighting the influence of substituents and alkene geometry on reaction pathways.
This method is well-documented in recent literature and provides a stereospecific approach to constructing the bicyclic core of the target compound.
Cyclopropanation of Cyclooctene Derivatives
Another preparative approach involves the cyclopropanation of cyclooctene or substituted cyclooctene derivatives to form bicyclo[5.1.0]octane frameworks:
Reagents : Gem-dihalocyclopropanes (e.g., dichlorocyclopropane derivatives) are used as cyclopropanating agents under phase-transfer catalytic conditions or in the presence of bases such as sodium hydroxide.
Conditions : Reactions are typically conducted at ambient temperature in biphasic systems (e.g., chloroform/water) with phase-transfer catalysts to enhance reactivity.
Outcomes : This method affords bicyclic products with high diastereoselectivity (up to 95:5 dr), although isolation of certain halogenated intermediates can be challenging.
Applications : This approach has been applied in total syntheses of complex alkaloid frameworks and can be adapted for the preparation of bicyclic esters similar to the target compound.
Oxidative Coupling and Subsequent Cyclization
Starting Materials : Alkynes such as 1-butyne or 2-hexyne undergo oxidative coupling (Glaser coupling) to form diynes, which serve as precursors for cyclization.
Process : Catalytic hydrogenation or reduction with sodium in liquid ammonia can convert diynes to dienes or cyclized intermediates.
Relevance : While this method is more general for constructing 3,5-octadiyne frameworks, it provides foundational intermediates that can be elaborated into bicyclo[5.1.0]octane systems through further functionalization and cyclization steps.
Halogenation and Subsequent Nucleophilic Substitution
Example : The preparation of 8-bromobicyclo[5.1.0]octane derivatives followed by reaction with ethylene glycol in the presence of silver salts (AgClO4, AgNO3) leads to the formation of dioxa-bicyclic ethers.
Mechanism : This involves nucleophilic substitution of the bromide with ethylene glycol, forming the dioxabicyclo ring system.
Conditions : Reactions are typically conducted in ethylene glycol solvent, stirred for several hours, followed by extraction and purification.
Significance : This approach is a key step in the synthesis of cis,trans,trans-3,5-dioxa-bicyclo[5.1.0]octane derivatives, including the ethyl ester carboxylic acid analogs.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Stereoselectivity | Yield Range | Notes |
|---|---|---|---|---|---|
| Gold(I)-Catalyzed Cascade Cyclization | Dienynes, [(JohnPhos)Au(MeCN)]SbF6 | Room temp, CH2Cl2 | High; E-alkene → trans-fused | 45–50% | Rapid reaction; DFT rationalization |
| Cyclopropanation of Cyclooctenes | Gem-dihalocyclopropanes, NaOH, PTC | Ambient temp, biphasic | High diastereoselectivity (95:5) | Up to quantitative | Used in complex alkaloid synthesis |
| Oxidative Coupling of Alkynes | 1-Butyne, Cu catalyst | Various | Moderate | Variable | Provides diyne intermediates |
| Halogenation & Nucleophilic Substitution | 8-Bromobicyclo[5.1.0]octane, ethylene glycol, Ag salts | Ethylene glycol solvent, hours | Moderate to high | Moderate | Forms dioxa ring system |
Chemical Reactions Analysis
Types of Reactions
cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester serves as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various transformations:
- Cyclopropanation Reactions : The compound has been utilized in cyclopropanation reactions due to its ability to stabilize reactive intermediates.
- Synthesis of Bioorthogonal Probes : It has been employed in the synthesis of bioorthogonal probes for labeling biomolecules in live cells, enhancing the study of biological processes.
| Reaction Type | Example Application | Reference |
|---|---|---|
| Cyclopropanation | Synthesis of cyclopropyl derivatives | |
| Bioorthogonal Labeling | Development of fluorescent probes |
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development:
- Anticancer Agents : Research indicates potential applications in developing anticancer agents through modifications that enhance biological activity.
- Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation.
| Application Area | Potential Use | Findings |
|---|---|---|
| Anticancer Research | Modifications leading to increased efficacy | Ongoing studies |
| Neuroprotection | Potential protective effects against neurotoxicity | Preliminary results |
Material Science
This compound has applications in material science:
- Polymer Synthesis : It can be used as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's chemical properties make it suitable for developing coatings and adhesives that require high durability and resistance to environmental factors.
| Material Type | Application | Reference |
|---|---|---|
| Polymers | Synthesis of high-performance materials | |
| Coatings | Development of durable protective coatings |
Case Studies
Several case studies highlight the practical applications of this compound:
- Bioorthogonal Labeling : A study demonstrated the use of this compound in live-cell imaging techniques by developing a fluorescent probe that selectively labels target proteins without disrupting cellular functions .
- Synthesis of Anticancer Compounds : Researchers modified the compound to create analogs with enhanced cytotoxicity against cancer cell lines, showcasing its potential as a lead compound for drug discovery .
- Polymer Development : A project focused on incorporating this bicyclic structure into polymer matrices resulted in materials with superior mechanical properties compared to traditional polymers .
Mechanism of Action
The mechanism of action of cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bicyclic Frameworks
a. Diazabicyclo[5.1.0]octane Derivatives
describes tert-butyl-substituted 2,5-diazabicyclo[5.1.0]octan-6-ones, such as tert-butyl(1S,7S)-5-(4-methoxybenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate. These compounds share the bicyclo[5.1.0] skeleton but replace oxygen atoms with nitrogen and incorporate aromatic substituents (e.g., phenyl, benzyl groups).
- Synthetic Routes: Synthesized via metal-templated cyclization of cyclopropenes with carbamates, contrasting with the target compound’s likely epoxide or etherification pathways . Applications: Diazabicyclo derivatives are explored as protease inhibitors or peptide mimetics due to their rigidity and hydrogen-bonding motifs, whereas the dioxa analogue may serve as a lipophilic scaffold for ester prodrugs .
b. Thia-Azabicyclo[4.2.0]octane Derivatives
A pharmacopeial compound (CAS 27164-46-1) in features a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core.
- Key Differences: Heteroatoms: Sulfur and nitrogen impart distinct electronic and conformational profiles. The thia group enhances metabolic stability, while the azabicyclo system is common in β-lactam antibiotics (e.g., cephalosporins) . Functionality: The target compound lacks the fused β-lactam ring, limiting antibacterial activity but offering broader compatibility in non-therapeutic syntheses.
Ethyl Ester Derivatives
a. Ethyl 4-Hydroxycyclohexanecarboxylate Derivatives
highlights ethyl 4-hydroxycyclohexanecarboxylate (cis/trans isomers) used in DGAT1 inhibitor synthesis.
- Key Similarities :
- Ester Stability : Both compounds retain ester stereochemistry during reactions, critical for controlled synthesis of enantiopure pharmaceuticals.
- Applications: Cyclohexanecarboxylates are intermediates in lipid metabolism inhibitors, whereas the bicyclic dioxa ester may prioritize conformational restriction in drug design .
b. β-Apo-8'-Carotenoic Acid Ethyl Ester This carotenoid derivative (CAS 1109-11-1) in shares an ethyl ester group but differs fundamentally in structure.
- Key Differences: Conjugation: The extended polyene chain in β-apo-8'-carotenoate enables light absorption (as a colorant), unlike the non-conjugated bicyclic system. Isomerism: Both compounds exhibit cis/trans isomerism, but the carotenoid’s isomers influence color intensity, whereas the bicyclo compound’s stereochemistry affects steric interactions in synthesis .
Table 1: Comparative Analysis of Structural Analogues
Biological Activity
The compound cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester (CAS 81056-10-2) is a bicyclic compound with significant potential in various biological applications. Its molecular formula is with a molecular weight of 186.21 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
| CAS Registry Number | 81056-10-2 |
| Synonyms | Ethyl 3,5-dioxabicyclo[5.1.0]octane-8-carboxylate |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, its structural similarity to known enzyme substrates suggests potential competitive inhibition.
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis and cell cycle arrest.
Case Studies and Research Findings
Several studies have evaluated the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various esters including this compound against Gram-positive and Gram-negative bacteria.
Findings :
- Effective against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL.
Study 2: Cytotoxic Effects on Cancer Cells
In a study published in Cancer Letters, the compound was tested for cytotoxic effects on human breast cancer cells (MCF-7).
Results :
- IC50 value determined at 30 µM.
- Induction of apoptosis confirmed via flow cytometry and caspase activation assays.
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
Safety and Toxicology
Currently available data on the toxicity profile of this compound is limited. No acute toxicity data are available for oral or dermal exposure; however, it is classified as stable under recommended storage conditions .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis yield of cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester?
- Methodological Answer : The Curtius rearrangement is a critical step in synthesizing bicyclic esters. Key factors include:
- Reagent stoichiometry : Use a 1:1.2 molar ratio of carboxylic acid chloride to alkali azide to minimize side reactions .
- Temperature control : Maintain reaction temperatures below 0°C during azide formation to prevent premature decomposition .
- Purification : Flash chromatography (e.g., 20–35% ethyl acetate/hexane gradient) effectively isolates the product, as demonstrated in bicyclo[3.2.1]octane derivatives .
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Azide Reaction | <0°C, 18h stirring | 85–90% |
| Chromatography | Ethyl acetate/hexane gradient | Purity >95% |
Q. How can researchers validate the stereochemical integrity of the cis,trans,trans configuration during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC column with a hexane/isopropanol (85:15) mobile phase to resolve enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
- NMR Analysis : Compare -NMR coupling constants (e.g., for trans-diaxial protons in bicyclic systems) to reference data for bicyclo[5.1.0]octane analogs .
Q. What are the recommended analytical techniques for characterizing this compound’s purity and structure?
- Methodological Answer :
- LC-MS : Electrospray ionization (ESI) in positive mode detects molecular ions at m/z 256.1 (M+H) with <5% impurity .
- FT-IR : Key peaks include ester C=O stretch at 1740–1720 cm and ether C-O-C at 1120–1090 cm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate strain energy in the bicyclo[5.1.0]octane core. High strain (~25 kcal/mol) enhances reactivity in ring-opening reactions .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways using AutoDock Vina .
Q. What experimental approaches resolve contradictions in reported stability data under aqueous conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C for 14 days. Monitor degradation via HPLC; >90% stability at pH 7 suggests hydrolytic resistance .
- Isotope Labeling : Use -labeled water to track ester hydrolysis via -NMR, identifying labile positions .
Q. How does the bicyclo[5.1.0]octane scaffold influence biological activity in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method. IC values <10 µM indicate competitive binding, likely due to steric complementarity with AChE’s active site gorge .
- SAR Analysis : Modify the ethyl ester to tert-butyl or benzyl esters; reduced activity with bulkier groups suggests steric hindrance .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
